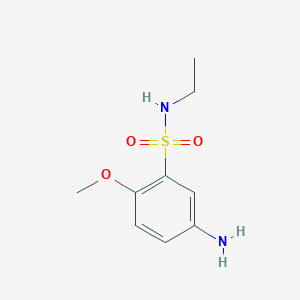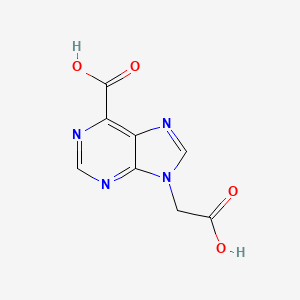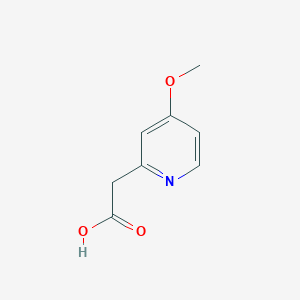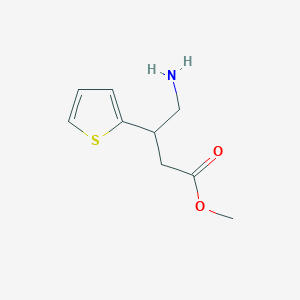
5-amino-N-ethyl-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-ethyl-2-methoxybenzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features an amino group, an ethyl group, and a methoxy group attached to a benzenesulfonamide core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-ethyl-2-methoxybenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 2-methoxybenzenesulfonamide to introduce a nitro group at the desired position. This is followed by reduction of the nitro group to an amino group using reducing agents such as iron powder or catalytic hydrogenation. The final step involves the ethylation of the amino group using ethyl iodide or ethyl bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more cost-effective reagents and catalysts to optimize the overall production cost.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-ethyl-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Iron powder or catalytic hydrogenation with hydrogen gas.
Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields a nitro compound, while substitution of the methoxy group can yield various substituted benzenesulfonamides .
Scientific Research Applications
5-amino-N-ethyl-2-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an enzyme inhibitor, particularly for carbonic anhydrases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-amino-N-ethyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the zinc ion in the active site of the enzyme, forming a coordination bond. This interaction disrupts the enzyme’s activity, leading to its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-ethyl-2-methoxybenzenesulfonamide
- 5-methyl-2-methoxybenzenesulfonamide
- 2-amino-5-methylbenzoic acid
Uniqueness
5-amino-N-ethyl-2-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it suitable for various applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C9H14N2O3S |
|---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
5-amino-N-ethyl-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C9H14N2O3S/c1-3-11-15(12,13)9-6-7(10)4-5-8(9)14-2/h4-6,11H,3,10H2,1-2H3 |
InChI Key |
GGHJFUXILPIUBD-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,6-Dimethoxyphenyl)methyl]piperazine](/img/structure/B13538281.png)
![2-(5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetic acid](/img/structure/B13538299.png)



![2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13538321.png)








